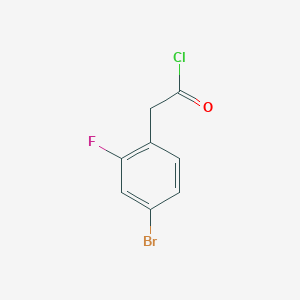

2-(4-Bromo-2-fluorophenyl)acetyl chloride

Description

Significance as a Reactive Organic Intermediate

In the field of organic chemistry, an intermediate is a molecule that is formed from reactants and reacts further to create the desired final product. 2-(4-Bromo-2-fluorophenyl)acetyl chloride is significant as a reactive organic intermediate due to the high reactivity of its acyl chloride functional group. teachy.aiqorganica.es Acyl halides are among the most reactive derivatives of carboxylic acids, enabling them to participate in a wide array of chemical reactions that would be less efficient or not possible with the corresponding carboxylic acid. wikipedia.org

This high reactivity makes the compound an excellent acylating agent, used to introduce the 2-(4-bromo-2-fluorophenyl)acetyl moiety into other molecules. This process is fundamental in building complex molecular architectures. The presence of both bromo and fluoro substituents on the aromatic ring provides specific steric and electronic properties and offers additional sites for further chemical modifications, such as cross-coupling reactions. mdpi.com Compounds with similar halogenated aromatic structures are often precursors in the synthesis of active pharmaceutical ingredients (APIs), highlighting the role of such intermediates in drug discovery and development. arborpharmchem.comgoogle.com

Classification within Acyl Halides and Halogenated Aromatics

This compound belongs to two important classes of organic compounds: acyl halides and halogenated aromatics.

Acyl Halides : This class of compounds is characterized by the presence of a -C(=O)X functional group, where CO is a carbonyl group and X is a halogen atom. wikipedia.org In this specific molecule, the acyl group is attached to a chloride atom, making it an acyl chloride. Acyl halides are noted for their role as versatile intermediates in organic synthesis, readily reacting with nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively. libretexts.orgbritannica.com

Halogenated Aromatics : These are aromatic compounds, such as benzene (B151609), in which one or more hydrogen atoms bonded to the aromatic ring have been replaced by halogen atoms. wikipedia.org this compound is a halogenated aromatic because its phenyl ring is substituted with both a bromine and a fluorine atom. The presence and position of these halogens can significantly influence the molecule's chemical properties and reactivity. pressbooks.pub Halogenated aromatics are crucial in various industrial applications, including the synthesis of pharmaceuticals, polymers, and advanced materials. ijrar.orgnumberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c9-6-2-1-5(3-8(10)12)7(11)4-6/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHVKUZUDOZKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromo 2 Fluorophenyl Acetyl Chloride and Analogues

Established Synthetic Routes to Arylacetyl Chlorides

Arylacetyl chlorides are valuable intermediates in organic synthesis, primarily derived from their corresponding carboxylic acids. The conversion of the carboxylic acid's hydroxyl group into a good leaving group is the key step, facilitating nucleophilic acyl substitution.

The most prevalent and direct method for synthesizing arylacetyl chlorides is the chlorination of the corresponding aryl-acetic acid. This transformation involves replacing the -OH group of the carboxylic acid with a chlorine atom. This is a critical step as acyl chlorides are significantly more reactive than their carboxylic acid counterparts, serving as potent acylating agents for the synthesis of esters, amides, and other derivatives. wikipedia.org

The general reaction can be represented as: Ar-CH₂COOH + Chlorinating Agent → Ar-CH₂COCl + Byproducts

Due to the relatively poor leaving group ability of the hydroxyl group, direct substitution is not feasible. Therefore, the carboxylic acid must first be activated by a suitable halogenating agent. libretexts.org

Several reagents are effective for the conversion of carboxylic acids to acyl chlorides. The choice of reagent often depends on the substrate's sensitivity, the desired purity of the product, and scalability. Common halogenating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides like phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃).

Thionyl Chloride (SOCl₂): This is a widely used reagent due to its efficiency and the convenient nature of its byproducts. The reaction between a carboxylic acid and thionyl chloride produces the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. masterorganicchemistry.comdoubtnut.com This simplifies the purification of the final product. The reaction can be catalyzed by N,N-dimethylformamide (DMF). google.com

Oxalyl Chloride ((COCl)₂): Considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is often used for substrates that are sensitive to harsher conditions. wikipedia.orgchemicalbook.com The reaction also produces gaseous byproducts (CO₂, CO, and HCl), facilitating an easy workup. wikipedia.org Similar to thionyl chloride, this reaction is frequently catalyzed by DMF, which first reacts with oxalyl chloride to form a Vilsmeier reagent, the active electrophilic species. wikipedia.org

Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus pentachloride and phosphorus trichloride are also effective for this conversion. PCl₅ reacts with carboxylic acids to yield the acyl chloride, phosphoryl chloride (POCl₃), and HCl. PCl₃ requires a 3:1 molar ratio of carboxylic acid to reagent and produces phosphorous acid (H₃PO₃) as a byproduct. These reagents are highly reactive but can sometimes lead to more side reactions compared to SOCl₂ or (COCl)₂.

The selection of the appropriate halogenating agent is crucial for optimizing the yield and purity of 2-(4-bromo-2-fluorophenyl)acetyl chloride, taking into account the electronic effects of the bromo and fluoro substituents on the aromatic ring.

Precursors and Starting Materials

The immediate precursor required for the synthesis of this compound is (4-Bromo-2-fluorophenyl)acetic acid . fishersci.canih.gov This compound provides the necessary carbon skeleton and the aryl halide functionalities.

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-bromo-2-fluorophenyl)acetic acid |

| CAS Number | 114897-92-6 |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.04 g/mol |

The synthesis of (4-Bromo-2-fluorophenyl)acetic acid itself can start from simpler halogenated aromatic compounds. A plausible synthetic route involves 2-fluoro-4-bromotoluene as a starting material. This precursor can be synthesized from para-aminotoluene through a sequence of reactions including nitration, diazotization, bromo-substitution, reduction, and a final diazotization and fluorination step. google.com The methyl group of 2-fluoro-4-bromotoluene can then be converted to a phenylacetic acid moiety through various established organic reactions, such as conversion to a benzyl (B1604629) bromide followed by cyanation and hydrolysis.

The synthetic strategies for (4-bromo-2-fluorophenyl)acetic acid can be informed by the established syntheses of structurally similar compounds. For instance, the synthesis of 4-Bromophenylacetic acid has been documented starting from p-bromotoluene. One method involves the palladium-catalyzed carbonylation of p-bromotoluene in the presence of ethanol (B145695) to form ethyl p-bromoacetate, which is then hydrolyzed to the desired carboxylic acid. chemicalbook.com

Reaction Conditions and Optimization Strategies

Optimizing the conversion of (4-bromo-2-fluorophenyl)acetic acid to its acetyl chloride derivative involves careful control of reaction parameters to maximize yield and minimize impurities.

Key parameters for optimization include:

Choice of Solvent: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), toluene, or acetonitrile (B52724). commonorganicchemistry.commdpi.com When using thionyl chloride, the reaction can sometimes be run neat (without a solvent), with excess thionyl chloride being removed by distillation. commonorganicchemistry.com

Temperature: The conversion can often be achieved at room temperature, particularly when using oxalyl chloride. commonorganicchemistry.com Reactions with thionyl chloride may require heating or refluxing to proceed at a reasonable rate. reddit.com The optimal temperature will balance reaction speed with the potential for side reactions.

Catalyst: The use of a catalytic amount of N,N-dimethylformamide (DMF) is a common strategy to accelerate the reaction, especially with oxalyl chloride and thionyl chloride. commonorganicchemistry.comorgsyn.org The catalyst forms a more reactive intermediate, facilitating the nucleophilic attack by the carboxylic acid. google.com

Stoichiometry: A slight excess of the halogenating agent (e.g., 1.2-1.5 equivalents) is typically used to ensure complete conversion of the carboxylic acid. orgsyn.org

Workup and Purification: Since the desired product, this compound, is reactive and moisture-sensitive, the workup must be conducted under anhydrous conditions. Purification is commonly achieved by removing the solvent and excess reagent under reduced pressure. orgsyn.org Given the volatility of the byproducts from thionyl chloride and oxalyl chloride, extensive purification may not always be necessary if the crude product is used immediately in a subsequent step.

An interactive data table summarizing common reaction conditions is provided below.

| Halogenating Agent | Typical Solvent | Catalyst | Temperature | Key Advantages |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or Inert Solvent (e.g., Toluene) | DMF (optional) | Room Temp. to Reflux | Cost-effective; Gaseous byproducts |

| Oxalyl Chloride ((COCl)₂) | Inert Solvent (e.g., DCM) | DMF (catalytic) | 0°C to Room Temp. | Milder conditions; Gaseous byproducts; High selectivity |

| Phosphorus Pentachloride (PCl₅) | Inert Solvent | None | Room Temp. to Reflux | High reactivity |

Optimization strategies may also involve comparing different halogenating agents to determine which provides the best balance of reactivity, selectivity, and ease of handling for the specific substrate. For sensitive substrates like those with multiple halogen substituents, the milder conditions offered by the oxalyl chloride/DMF system are often preferred to prevent potential side reactions. chemicalbook.com

Catalytic Systems and Reagents

The conversion of carboxylic acids to acyl chlorides is facilitated by a variety of reagents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common. masterorganicchemistry.com For the synthesis of substituted phenylacetyl chlorides, both reagents have been successfully employed.

Thionyl Chloride (SOCl₂): This reagent is widely used for the preparation of acyl chlorides. The reaction can often be carried out using thionyl chloride as both the reagent and the solvent (neat), typically under reflux conditions. commonorganicchemistry.com For instance, a general procedure for the synthesis of phenylacetyl chloride derivatives involves heating the corresponding phenylacetic acid with an excess of thionyl chloride for one to four hours. jcsp.org.pk In the synthesis of 2,5-dimethylphenylacetyl chloride, the reaction is carried out at a temperature of 60-80 °C for 5-6 hours. researchgate.net Given the presence of electron-withdrawing groups in 2-(4-bromo-2-fluorophenyl)acetic acid, which may slightly deactivate the carboxylic acid towards nucleophilic attack, heating is likely necessary to drive the reaction to completion.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this transformation and is often preferred for its milder reaction conditions and the formation of volatile byproducts (CO, CO₂, and HCl). wikipedia.org The reaction is typically performed in an inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), at room temperature. commonorganicchemistry.com A general procedure for the synthesis of phenylacetyl chloride using oxalyl chloride involves reacting one mole of the acid with two to two-and-a-half moles of oxalyl chloride, often with gentle warming to initiate the reaction, followed by refluxing for a couple of hours. website-files.com

Catalytic N,N-Dimethylformamide (DMF): The reaction of carboxylic acids with both thionyl chloride and oxalyl chloride can be significantly accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). columbia.edu DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent. youtube.com In the case of oxalyl chloride, the addition of catalytic DMF can reduce the reaction time from hours to minutes. columbia.edu For the synthesis of various acyl chlorides, a catalytic amount of DMF (e.g., a few drops) is often added to the reaction mixture. researchgate.net

The following table summarizes the common reagents and catalysts used in the synthesis of acyl chlorides from carboxylic acids.

| Reagent | Catalyst | Typical Conditions | Byproducts |

| Thionyl chloride (SOCl₂) | None or DMF | Neat or in a solvent, reflux | SO₂, HCl |

| Oxalyl chloride ((COCl)₂) | DMF | Inert solvent (e.g., DCM, THF), RT to reflux | CO, CO₂, HCl |

| Phosphorus pentachloride (PCl₅) | None | Inert solvent, often cold | POCl₃, HCl |

| Phosphorus trichloride (PCl₃) | None | Neat or in a solvent, heating | H₃PO₃ |

Solvent Effects and Temperature Control

The choice of solvent and the control of temperature are crucial parameters in the synthesis of this compound and its analogues to ensure high yield and purity.

Solvent Effects: When using thionyl chloride, the reaction can be performed without a solvent. However, for substrates that are solid or to better control the reaction temperature, an inert solvent can be used. For oxalyl chloride, which is a liquid at room temperature, an inert solvent is almost always used. Common choices include:

Dichloromethane (DCM): A widely used solvent due to its inertness and ease of removal. commonorganicchemistry.com

Tetrahydrofuran (THF): Another common aprotic solvent that is suitable for these reactions. researchgate.net

Benzene (B151609) or Toluene: Aromatic hydrocarbons can also be used as solvents. researchgate.net

Acetonitrile (ACN): Can be used as a solvent, particularly with thionyl chloride. commonorganicchemistry.com

The polarity of the solvent can influence the reaction rate. Polar aprotic solvents are generally favored as they can help to stabilize charged intermediates in the reaction mechanism. organic-chemistry.org

Temperature Control: The reaction of carboxylic acids with chlorinating agents is often exothermic. Therefore, careful temperature control is necessary.

Initial Addition: The chlorinating agent is often added to the solution of the carboxylic acid at a reduced temperature (e.g., 0 °C) to control the initial exotherm. researchgate.net

Reaction Temperature: After the initial addition, the reaction mixture is typically allowed to warm to room temperature or heated to reflux to ensure the reaction goes to completion. For thionyl chloride, refluxing is common. jcsp.org.pk A patent for the synthesis of a substituted phenylacetyl chloride specifies a reaction temperature of 60-80°C. researchgate.net With oxalyl chloride and catalytic DMF, the reaction is often rapid at room temperature. commonorganicchemistry.com

The following table provides a general overview of the solvent and temperature conditions for the synthesis of acyl chlorides.

| Reagent | Solvent | Temperature |

| Thionyl chloride | Neat or inert solvent (e.g., ACN, Toluene) | Reflux (typically 70-120 °C) |

| Oxalyl chloride | Inert solvent (e.g., DCM, THF) | 0 °C to Room Temperature |

Mechanistic Insights into Synthesis

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride or oxalyl chloride proceeds through a nucleophilic acyl substitution mechanism.

With Thionyl Chloride: The reaction is initiated by the attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and the formation of a protonated chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate leads to the formation of the acyl chloride, sulfur dioxide, and hydrogen chloride. masterorganicchemistry.com

With Oxalyl Chloride and Catalytic DMF: When a catalytic amount of DMF is used, it first reacts with oxalyl chloride to form the Vilsmeier reagent, an iminium salt. youtube.com This reagent is highly electrophilic. The carboxylic acid then adds to the Vilsmeier reagent, forming an intermediate that readily eliminates a molecule of carbon dioxide and carbon monoxide to generate a new, more reactive acylating agent. This agent then reacts with a chloride ion (from the initial reaction of oxalyl chloride and DMF) to furnish the final acyl chloride product and regenerate the DMF catalyst. youtube.com The catalytic cycle makes this a very efficient process. columbia.edu

The presence of electron-withdrawing groups, such as the bromo and fluoro substituents on the phenyl ring of 2-(4-bromo-2-fluorophenyl)acetic acid, is expected to have an electronic effect on the reaction. These groups decrease the electron density of the aromatic ring, which can, in turn, make the carbonyl carbon slightly more electrophilic. mdpi.com However, they also decrease the nucleophilicity of the carboxylic acid oxygen, potentially slowing down the initial step of the reaction. In practice, for the synthesis of acyl chlorides from phenylacetic acids with electron-withdrawing groups, the reaction conditions are generally similar to those for unsubstituted phenylacetic acid, with heating often employed to ensure a reasonable reaction rate.

Chemical Reactivity and Mechanistic Investigations of 2 4 Bromo 2 Fluorophenyl Acetyl Chloride

Nucleophilic Substitution Reactions

Nucleophilic substitution is the principal reaction pathway for 2-(4-bromo-2-fluorophenyl)acetyl chloride. These reactions proceed through a characteristic nucleophilic addition-elimination mechanism. vanderbilt.edudocbrown.info In this two-stage process, the nucleophile first adds to the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. vanderbilt.edu Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as the leaving group. chemguide.co.ukchemguide.co.uk

The reaction of this compound with primary or secondary amines is a vigorous process that yields N-substituted amides. This amidation reaction is a highly efficient and common method for forming amide bonds. hud.ac.ukorganic-chemistry.org The reaction is typically conducted in an aprotic solvent in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. hud.ac.ukfishersci.co.uk If a base is not added, the HCl byproduct will react with the excess amine to form an ammonium (B1175870) salt. chemguide.co.uk

The general reaction is as follows: this compound + R¹R²NH → N-R¹,N-R²-2-(4-bromo-2-fluorophenyl)acetamide + HCl

Table 1: Representative Amidation Reaction

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Primary Amine (RNH₂) | Triethylamine | Cyrene™ | N-alkyl-2-(4-bromo-2-fluorophenyl)acetamide |

This compound reacts readily with alcohols in a process known as alcoholysis to produce esters. libretexts.org This esterification reaction is often the most common laboratory method for ester preparation. libretexts.org The reaction is typically exothermic and instantaneous, especially with primary and secondary alcohols. chemguide.co.uklibretexts.org Similar to amidation, a base like pyridine or sodium hydroxide (B78521) is usually added to scavenge the HCl byproduct. libretexts.org The reactivity is influenced by steric hindrance, with primary alcohols reacting fastest. vanderbilt.edu

The general reaction is as follows: this compound + R-OH → 2-(4-Bromo-2-fluorophenyl)acetate ester + HCl

Table 2: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Base | Conditions | Product |

|---|---|---|---|---|

| This compound | Ethanol (B145695) | Pyridine | Cold | Ethyl 2-(4-bromo-2-fluorophenyl)acetate |

Acyl chlorides react vigorously with water in a hydrolysis reaction to form the corresponding carboxylic acid. physicsandmathstutor.com Therefore, this compound is readily hydrolyzed to 2-(4-bromo-2-fluorophenyl)acetic acid and HCl. libretexts.orgdocbrown.info This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile. libretexts.org Due to their high reactivity, acyl chlorides must be protected from moisture during storage to prevent unwanted hydrolysis. pressbooks.pub The reaction is so facile that it generally requires no catalyst. pressbooks.pub

The general reaction is as follows: this compound + H₂O → 2-(4-Bromo-2-fluorophenyl)acetic acid + HCl

Table 3: Hydrolysis Reaction

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

The mechanism for the nucleophilic substitution reactions of this compound is a well-established two-step addition-elimination process. chemguide.co.uklibretexts.org

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (such as the lone pair of electrons on the nitrogen of an amine, the oxygen of an alcohol, or the oxygen of water) on the electron-deficient carbonyl carbon atom. chemguide.co.ukchemguide.co.ukscience.gov This addition step breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. docbrown.infochemguide.co.uk

Elimination of Leaving Group: The tetrahedral intermediate is unstable and quickly collapses. vanderbilt.edu The carbon-oxygen double bond is reformed by the lone pair of electrons from the oxygen atom, and concurrently, the chloride ion is ejected as a leaving group. chemguide.co.uklibretexts.org A final deprotonation step, often assisted by a base or another nucleophile molecule, yields the final neutral product (amide, ester, or carboxylic acid) and HCl. chemguide.co.uklibretexts.org

Electrophilic Acylation Reactions

Beyond acting as a substrate for nucleophilic attack, this compound can serve as an acylating agent in Friedel-Crafts acylation reactions. organic-chemistry.orgsigmaaldrich.com This electrophilic aromatic substitution allows for the introduction of the 2-(4-bromo-2-fluorophenyl)acetyl group onto an aromatic ring, forming an aryl ketone. masterorganicchemistry.com

The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a highly reactive, resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.com This acylium ion is a powerful electrophile that is then attacked by the electron-rich aromatic ring. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the final ketone product. masterorganicchemistry.com A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation reactions. organic-chemistry.org

The general reaction is as follows: this compound + Arene --(Lewis Acid)--> 1-(Aryl)-2-(4-bromo-2-fluorophenyl)ethan-1-one + HCl

Table 4: Representative Friedel-Crafts Acylation Reaction

| Acylating Agent | Aromatic Substrate | Catalyst | Product |

|---|---|---|---|

| This compound | Benzene (B151609) | AlCl₃ | 1-Phenyl-2-(4-bromo-2-fluorophenyl)ethan-1-one |

Generation and Reactivity of Acylium Ions

The acyl chloride functional group in this compound is a primary site of electrophilic reactivity. In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), it readily forms a highly reactive acylium ion. This process is a critical step in electrophilic aromatic substitution reactions, most notably the Friedel-Crafts acylation.

The mechanism for the generation of the 2-(4-bromo-2-fluorophenyl)acylium ion involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride. This coordination weakens the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion and a tetrachloroaluminate anion ([AlCl₄]⁻). The positive charge on the acylium ion is delocalized between the carbonyl carbon and oxygen atoms, which enhances its stability and electrophilicity.

Once generated, the 2-(4-bromo-2-fluorophenyl)acylium ion is a potent electrophile capable of attacking electron-rich aromatic substrates. This reactivity is the basis for Friedel-Crafts acylation, a fundamental method for forming carbon-carbon bonds and synthesizing aryl ketones. The electrophilicity of the acylium ion can be influenced by the electronic nature of the substituents on the aromatic ring. In this case, the bromo and fluoro substituents, being electron-withdrawing, can slightly modulate the reactivity of the acylium ion.

Regioselectivity and Isomerism in Acylation Products

In Friedel-Crafts acylation reactions utilizing this compound, the regiochemical outcome of the reaction is a crucial consideration, particularly when the aromatic substrate is itself substituted. The directing effects of the substituents on the substrate's aromatic ring will determine the position of the incoming 2-(4-bromo-2-fluorophenyl)acetyl group.

Generally, electron-donating groups on the aromatic substrate direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. The steric bulk of the 2-(4-bromo-2-fluorophenyl)acetyl group, influenced by the ortho-fluorine atom, can also play a significant role in the isomeric distribution of the products. Steric hindrance may favor substitution at the less hindered para position over the ortho position, even in cases where electronic effects would suggest otherwise.

For instance, in the acylation of a monosubstituted benzene with an activating group, a mixture of ortho and para isomers is expected. The precise ratio of these isomers is dependent on a combination of electronic and steric factors of both the substrate and the acylating agent.

Table 1: Predicted Regioselectivity in Friedel-Crafts Acylation with this compound

| Substituted Aromatic Substrate | Directing Effect of Substituent | Major Product(s) |

|---|---|---|

| Toluene (-CH₃) | ortho, para-directing | 4-methyl-1-(2-(4-bromo-2-fluorophenyl)acetyl)benzene |

| Anisole (-OCH₃) | ortho, para-directing | 4-methoxy-1-(2-(4-bromo-2-fluorophenyl)acetyl)benzene |

Coupling Reactions

The presence of a bromine atom on the phenyl ring of this compound opens up avenues for its participation in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl structures.

Suzuki-Miyaura Coupling and Related Cross-Couplings

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that pairs an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. The bromine atom of this compound serves as an excellent handle for this transformation.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The acyl chloride functionality can also participate in Suzuki-Miyaura coupling, leading to the formation of ketones. However, the reactivity of the C-Br bond is often higher than that of the C-Cl bond in the acyl chloride under typical Suzuki-Miyaura conditions, allowing for selective coupling at the aryl bromide position. sci-hub.se

Formation of Biaryl Compounds

Through Suzuki-Miyaura coupling, this compound can be effectively converted into a variety of biaryl compounds. nih.gov By selecting different arylboronic acids as coupling partners, a wide range of substituents can be introduced at the 4-position of the phenyl ring. This methodology provides a straightforward route to complex biaryl ketones, which are important structural motifs in many pharmaceuticals and functional materials. mcmaster.ca

Table 2: Examples of Biaryl Compounds Synthesized via Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Biaryl Product |

|---|---|

| Phenylboronic acid | 2-(2-Fluoro-4-phenylphenyl)acetyl chloride |

| 4-Methoxyphenylboronic acid | 2-(2-Fluoro-4-(4-methoxyphenyl)phenyl)acetyl chloride |

Role as an Electrophilic Partner in Complex Heterocycle Synthesis

The electrophilic nature of the acyl chloride group makes this compound a valuable reagent in the synthesis of various heterocyclic compounds, particularly those containing nitrogen and sulfur atoms.

Condensation Reactions with Thiazole (B1198619) Derivatives

This compound can react with nucleophilic centers on thiazole rings, such as amino groups, to form amide linkages. For instance, the condensation reaction with a 2-aminothiazole (B372263) derivative would lead to the formation of an N-(thiazol-2-yl)-2-(4-bromo-2-fluorophenyl)acetamide. researchgate.netnih.gov This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the thiazole attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride.

These thiazolyl amide derivatives are of interest in medicinal chemistry due to their potential biological activities. The reaction conditions for such condensations are generally mild, often requiring a base to neutralize the HCl byproduct.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(4-bromo-2-fluorophenyl)acylium ion |

| 4-methyl-1-(2-(4-bromo-2-fluorophenyl)acetyl)benzene |

| 4-methoxy-1-(2-(4-bromo-2-fluorophenyl)acetyl)benzene |

| 3-nitro-1-(2-(4-bromo-2-fluorophenyl)acetyl)benzene |

| 2-(2-Fluoro-4-phenylphenyl)acetyl chloride |

| 2-(2-Fluoro-4-(4-methoxyphenyl)phenyl)acetyl chloride |

| 2-(2-Fluoro-4-(thiophen-3-yl)phenyl)acetyl chloride |

| N-(thiazol-2-yl)-2-(4-bromo-2-fluorophenyl)acetamide |

| Toluene |

| Anisole |

| Nitrobenzene |

| Phenylboronic acid |

| 4-Methoxyphenylboronic acid |

| 3-Thienylboronic acid |

Cyclocondensation Reactions

Cyclocondensation reactions are a class of organic reactions that involve the formation of a cyclic compound from one or more acyclic starting materials with the elimination of a small molecule such as water or a hydrogen halide. While acyl chlorides are common precursors in cyclocondensation reactions for the synthesis of various heterocyclic systems, specific examples employing this compound are not readily found in the surveyed literature.

Hypothetically, this compound could be utilized in cyclocondensation reactions with appropriate bifunctional nucleophiles to form a range of heterocyclic structures. For instance, its reaction with 1,2-diamines, 2-aminoalcohols, or 2-aminothiols could potentially lead to the formation of seven-membered rings such as benzodiazepines, benzoxazepines, or benzothiazepines, respectively. The reaction mechanism would likely involve initial acylation of the more nucleophilic site of the bifunctional reagent, followed by an intramolecular cyclization and dehydration or dehydrohalogenation step. However, without experimental data, the feasibility, reaction conditions, and yields for such transformations involving this compound remain speculative.

Chemoselective Transformations

Chemoselectivity refers to the preferential reaction of a chemical reagent with one of two or more different functional groups. The this compound molecule possesses two main sites for potential chemical transformation: the highly electrophilic acyl chloride group and the carbon-bromine bond on the aromatic ring, which could participate in reactions such as cross-coupling.

In the context of chemoselective transformations, a key consideration would be the selective reaction at the acyl chloride moiety without affecting the bromo or fluoro substituents. Given the high reactivity of the acyl chloride, reactions with a wide range of nucleophiles (e.g., alcohols, amines, thiols) would be expected to proceed chemoselectively at this site under mild conditions, leaving the C-Br bond intact. For instance, esterification or amidation reactions would be classic examples of such chemoselective transformations.

Conversely, achieving a reaction at the C-Br bond (e.g., a Suzuki or Heck coupling) while preserving the acyl chloride group would be significantly more challenging due to the high reactivity of the latter. Such a transformation would likely require protection of the acyl chloride group, for example, by converting it to a less reactive ester, performing the cross-coupling reaction, and then regenerating the acyl chloride. No specific literature examples of such chemoselective strategies for this compound have been identified.

Due to the lack of specific research data, no interactive data tables can be generated for the cyclocondensation and chemoselective transformations of this compound.

Applications in Advanced Organic Synthesis Research

Building Block for Halogenated Aromatic Structures

The presence of both bromine and fluorine atoms on the phenyl ring of 2-(4-bromo-2-fluorophenyl)acetyl chloride makes it an exemplary starting material for the synthesis of more complex halogenated aromatic structures. The bromo- and fluoro-substituents not only influence the reactivity of the aromatic ring but also provide handles for further functionalization through various cross-coupling reactions.

The acetyl chloride moiety is a highly reactive electrophile, readily undergoing reactions such as Friedel-Crafts acylation. In this reaction, the 2-(4-bromo-2-fluorophenyl)acetyl group is introduced onto another aromatic ring, creating a new carbon-carbon bond and forming a ketone. This strategy is fundamental in the synthesis of diaryl ketones, which are precursors to a wide range of important compounds. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack.

The inherent reactivity of the acyl chloride allows for its facile conversion into other functional groups. For instance, reaction with amines or alcohols yields amides and esters, respectively. These transformations are crucial for building peptide linkages or introducing ester functionalities into larger molecules, all while preserving the halogenated phenyl core for subsequent modifications.

Below is a table summarizing the key reactive sites of this compound and their potential transformations:

| Reactive Site | Reagent/Reaction Type | Resulting Functional Group/Structure |

| Acetyl Chloride | Friedel-Crafts Acylation (with an arene) | Ketone |

| Acetyl Chloride | Amine | Amide |

| Acetyl Chloride | Alcohol | Ester |

| Bromo Group | Suzuki Coupling (with a boronic acid) | Biaryl |

| Bromo Group | Sonogashira Coupling (with a terminal alkyne) | Aryl-alkyne |

| Bromo Group | Buchwald-Hartwig Amination (with an amine) | Aryl-amine |

Precursor for Diversified Organic Scaffolds

The true synthetic utility of this compound lies in its capacity to serve as a precursor for a wide variety of organic scaffolds. The strategic and sequential manipulation of its functional groups enables the construction of diverse molecular frameworks, particularly those found in medicinal chemistry and materials science. Phenylacetic acid derivatives, for which this compound is a direct precursor, are recognized as important medical intermediates. google.com

One of the most powerful applications of the bromo-substituent is its participation in palladium-catalyzed cross-coupling reactions. For example, in a Suzuki coupling reaction, the bromine atom can be selectively replaced by a variety of organic groups by reacting it with a suitable boronic acid derivative. This allows for the creation of complex biaryl systems, where the 2-fluoro-4-substituted phenylacetyl moiety is connected to another aromatic or heteroaromatic ring.

Similarly, the Sonogashira coupling enables the introduction of alkyne functionalities by reacting the bromo-substituted ring with a terminal alkyne. The resulting aryl-alkynes are versatile intermediates that can undergo a plethora of further transformations, including cyclization reactions to form heterocyclic systems.

Furthermore, the Buchwald-Hartwig amination provides a route to arylamines by coupling the bromo-aromatic core with various primary or secondary amines. This reaction is of paramount importance in the synthesis of many pharmaceutical compounds.

The combination of these cross-coupling strategies with the reactivity of the acetyl chloride group allows for a modular and divergent approach to synthesis. A researcher can first perform a cross-coupling reaction to modify the aromatic ring and then utilize the acetyl chloride to introduce another point of diversity, or vice versa. This flexibility is invaluable in the generation of compound libraries for drug discovery and other research purposes.

Strategies for Introducing Halogenated Acyl Moieties

The primary function of this compound is to act as a carrier for the "2-(4-bromo-2-fluorophenyl)acetyl" moiety, which can be introduced into a target molecule through acylation reactions. This process is a cornerstone of organic synthesis, allowing for the formation of key functional groups such as ketones, esters, and amides.

Acylation of Aromatic Compounds (Friedel-Crafts Reaction): As previously mentioned, the Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to aromatic rings. The reaction of this compound with an electron-rich aromatic or heteroaromatic compound in the presence of a Lewis acid catalyst results in the formation of a ketone. This ketone can then serve as a central scaffold for further synthetic elaborations.

Synthesis of Esters and Amides: The high reactivity of the acetyl chloride allows for facile reaction with nucleophiles like alcohols and amines under mild conditions.

Esterification: The reaction with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct, leads to the formation of the corresponding ester. This is a common strategy for linking the halogenated phenylacetyl group to a hydroxyl-containing molecule.

Amidation: Similarly, reaction with a primary or secondary amine yields the corresponding amide. This reaction is fundamental in the synthesis of a wide range of biologically active molecules, including many pharmaceuticals. The reaction is typically rapid and high-yielding.

The introduction of the 2-(4-bromo-2-fluorophenyl)acetyl moiety provides a building block that already contains two different halogen atoms, offering opportunities for selective downstream functionalization. The differing reactivity of the C-Br and C-F bonds can be exploited in subsequent reaction steps, allowing for a controlled and stepwise construction of complex molecules.

Computational and Theoretical Studies on 2 4 Bromo 2 Fluorophenyl Acetyl Chloride and Analogues

Quantum Chemical Methodologies

Quantum chemical calculations are fundamental to modern chemical research, offering a detailed view of molecular systems at the electronic level. For complex molecules like 2-(4-bromo-2-fluorophenyl)acetyl chloride, these methods elucidate the effects of multiple substituents on the phenylacetyl chloride framework.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of this size. DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties.

DFT methods, such as B3LYP, are commonly used with basis sets like 6-311++G(d,p) to achieve reliable results for halogenated organic compounds. globalresearchonline.net For a molecule like this compound, DFT is used to predict key structural parameters. The presence of the bromine and fluorine atoms on the benzene (B151609) ring, along with the acetyl chloride side chain, introduces significant electronic and steric effects that influence the molecule's geometry.

For instance, in a related compound, 1,4-dibromo-2,5-difluorobenzene, DFT calculations have shown that the substitution of halogen atoms leads to a slight distortion of the benzene ring from a perfect hexagon. globalresearchonline.net The C-Br and C-F bond lengths are calculated to be around 1.899 Å and 1.353 Å, respectively. globalresearchonline.net The acetyl chloride group's geometry is also of interest, with the C=O bond being a key feature. DFT calculations on similar acyl halides provide insights into how the phenyl ring's substituents affect the carbonyl group's properties.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogues

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.19 Å |

| C-Cl Bond Length | ~1.80 Å |

| C-C (ring) Bond Lengths | ~1.39 - 1.41 Å |

Note: These are representative values based on calculations of halogenated benzenes and acetyl chlorides.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron distribution within a molecule. It provides a localized picture of the electron density, revealing donor-acceptor interactions, charge transfer, and hyperconjugative effects that contribute to molecular stability.

In this compound, NBO analysis would reveal the charge distribution across the molecule. The highly electronegative fluorine, chlorine, and oxygen atoms are expected to carry significant negative charges, while the carbon atoms bonded to them will be electropositive. The bromine atom, being less electronegative than fluorine and chlorine, will also draw electron density, but to a lesser extent.

NBO analysis can also quantify hyperconjugative interactions. For example, in fluorinated benzenes, there is a significant interaction between the lone pairs of the fluorine atom and the π* orbitals of the benzene ring, which affects the ring's aromaticity and reactivity. researchgate.net Similarly, for 1,4-dibromo-2,5-difluorobenzene, NBO analysis shows charge transfer from the lone pairs of the fluorine and bromine atoms to the π* orbitals of the C-C bonds in the ring. globalresearchonline.net These interactions are crucial for understanding the electronic effects of the substituents on the reactivity of the acetyl chloride group.

Table 2: Hypothetical NBO Charges for Selected Atoms in this compound

| Atom | Predicted NBO Charge (e) |

|---|---|

| Br | -0.05 |

| F | -0.50 |

| O (carbonyl) | -0.65 |

| Cl (acyl) | -0.20 |

Note: These are illustrative values based on general principles and data from related molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with contributions from the p-orbitals of the bromine atom. The LUMO is likely to be centered on the acetyl chloride group, specifically on the π* orbital of the C=O bond, and may also have contributions from the antibonding orbitals of the C-Cl bond.

The electron-withdrawing nature of the fluorine, bromine, and acetyl chloride groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenylacetyl chloride. A smaller HOMO-LUMO gap generally implies higher reactivity. libretexts.org The precise energy values can be calculated using DFT, providing quantitative insights into the molecule's electronic behavior. researchgate.net

Table 3: Representative FMO Energies for a Halogenated Phenylacetyl Analogue

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: These values are representative and can vary depending on the specific analogue and computational method.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map displays regions of positive and negative electrostatic potential on the molecule's surface. Electrophilic attack is likely to occur at regions of negative potential (electron-rich), while nucleophilic attack is favored at regions of positive potential (electron-deficient).

For this compound, the MEP map is expected to show significant negative potential around the oxygen atom of the carbonyl group and the fluorine atom due to their high electronegativity. researchgate.net The region around the hydrogen atoms of the phenyl ring and the methylene (B1212753) group will exhibit positive potential. A particularly interesting feature in halogenated benzenes is the "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-X bond axis. researchgate.netresearchgate.net This positive region on the bromine atom in the target molecule could be a site for nucleophilic interaction. The most positive potential is anticipated to be on the carbonyl carbon, making it the primary site for nucleophilic attack, which is characteristic of acyl chlorides.

Conformational Analysis and Stability

Potential Energy Surface (PES) Scans

Potential Energy Surface (PES) scans are a computational technique used to explore the conformational landscape of a molecule. q-chem.com By systematically changing a specific dihedral angle and optimizing the rest of the molecule's geometry at each step, a PES scan can identify the energy minima (stable conformers) and energy maxima (transition states between conformers).

For this compound, a key dihedral angle to scan would be the one defining the rotation of the C-C bond connecting the phenyl ring and the carbonyl group. The scan would reveal the rotational barriers and the most stable orientations of the acetyl chloride group relative to the substituted phenyl ring.

It is expected that the most stable conformer will be one that minimizes steric hindrance between the acetyl chloride group and the ortho-fluoro substituent. The planarity of the carbonyl group with the phenyl ring might be favored due to conjugation, but steric repulsion could lead to a non-planar arrangement being the global minimum. A relaxed PES scan would provide a quantitative measure of the energy differences between these conformations. researchgate.net

Table 4: Hypothetical Relative Energies of Conformers from a PES Scan

| Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 2.5 | Eclipsed (Transition State) |

| ~45° | 0.0 | Skewed (Global Minimum) |

| 90° | 1.0 | Orthogonal (Local Minimum) |

Note: These values are illustrative, representing a possible outcome of a PES scan for a sterically hindered system.

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound can be predicted using computational methods like Density Functional Theory (DFT), which elucidates the electronic properties of the molecule. Key indicators of reactivity are derived from Frontier Molecular Orbital (FMO) analysis and the mapping of the Molecular Electrostatic Potential (MEP).

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

While specific DFT data for this compound is not available, studies on analogous halogenated aromatic compounds provide insight. For example, a DFT study on a series of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives calculated various reactivity descriptors. nih.gov These calculations showed that variations in substitution on the phenyl ring led to significant differences in the HOMO-LUMO gap and chemical hardness, thereby altering the predicted reactivity of each analogue. nih.gov

Table 1: Representative Reactivity Descriptors from a DFT Study on an Analogous Halogenated Phenyl Compound Note: The following data is for 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives and is presented to illustrate the application of these computational methods.

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) (eV) |

|---|---|---|---|---|

| Analogue 5c | -6.06 | -1.79 | 4.27 | 2.13 |

| Analogue 5f | -7.06 | -1.87 | 5.19 | 2.60 |

Data sourced from a study on substituted 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives, demonstrating the use of computational chemistry to predict reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is another powerful tool for predicting reaction pathways. It visualizes the electron density around a molecule, identifying electron-rich regions (potential nucleophilic sites, typically colored red) and electron-poor regions (potential electrophilic sites, colored blue). For this compound, an MEP map would highlight the carbonyl carbon as a significant electron-poor (electrophilic) center, making it the primary target for nucleophilic attack, a characteristic reaction for acyl chlorides.

When a chemical reaction can yield more than one product, the outcome is often dictated by whether the reaction is under kinetic or thermodynamic control. wikipedia.org This principle is highly relevant for predicting the products of reactions involving this compound, particularly in processes like Friedel-Crafts acylation of an aromatic substrate.

Kinetic control prevails under milder conditions, such as lower temperatures and shorter reaction times. libretexts.orglibretexts.org The major product formed is the one that proceeds through the lowest energy transition state, meaning it is the product that forms the fastest. fiveable.memasterorganicchemistry.com This "kinetic product" is not necessarily the most stable one. wikipedia.org For an acyl chloride, a kinetically controlled reaction pathway might be a concerted S(N)2-like mechanism at the carbonyl carbon, which avoids a high-energy intermediate. nih.gov

Thermodynamic control is favored under more vigorous conditions, such as higher temperatures and longer reaction times, which allow the initial products to revert to intermediates and explore different reaction pathways. libretexts.orglibretexts.orgmasterorganicchemistry.com Under these conditions, the product distribution reaches equilibrium, and the most stable product—the "thermodynamic product"—will be the major component of the mixture, regardless of how fast it was formed. wikipedia.orgfiveable.me In the context of acyl chloride reactions, a pathway involving a discrete tetrahedral intermediate might lead to the thermodynamically more stable product. nih.gov

Therefore, in designing a synthesis using this compound, the reaction conditions must be carefully chosen. To obtain a specific isomer in a reaction where multiple are possible, one must consider the relative stabilities of the potential products and the activation energies of the pathways leading to them. Low temperatures would favor the product of the fastest reaction, while high temperatures would favor the most stable product. libretexts.org

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques

Chromatography is a fundamental tool for separating and analyzing chemical mixtures. For 2-(4-Bromo-2-fluorophenyl)acetyl chloride, several chromatographic techniques are particularly valuable.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for analyzing volatile compounds. Given the nature of acetyl chlorides, GC can be employed to assess the purity of this compound. The compound is volatilized and passed through a capillary column, often with a stationary phase like 5% polysilarylene and 95% polydimethylsiloxane (B3030410) copolymer. ijpsr.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification.

When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also structural information. nih.govresearchgate.net As the compound elutes from the GC column, it is ionized, typically through electron impact (EI), and the resulting fragments are separated based on their mass-to-charge ratio. ijpsr.comlongdom.org This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification. For acyl chlorides, derivatization is sometimes employed to improve chromatographic behavior and sensitivity. For instance, reaction with an alcohol like 2-propanol or methanol (B129727) can convert the acetyl chloride into a more stable ester, which can then be readily analyzed. scispace.comchromforum.org

Table 1: Typical GC-MS Parameters

| Parameter | Value/Description |

| Column | Capillary column (e.g., ZB-5 MS) ijpsr.com |

| Injector Temperature | 230 °C ijpsr.com |

| Carrier Gas | Helium ijpsr.com |

| Ionization Mode | Electron Impact (EI) ijpsr.com |

| MS Source Temperature | 230 °C ijpsr.com |

| MS Quadrupole Temperature | 150 °C ijpsr.com |

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of compounds. ethernet.edu.et For this compound, reversed-phase HPLC is a common approach. researchgate.netresearchgate.net In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or a buffer. researchgate.netdoi.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Coupling HPLC with mass spectrometry (HPLC-MS or LC-MS) significantly enhances its analytical power. nih.govresearchgate.net After separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, which is particularly suitable for polar and thermally labile molecules. nih.govlcms.cz The resulting mass spectrum provides molecular weight information and, through tandem mass spectrometry (MS/MS), detailed structural data. nih.govresearchgate.net The bromine atom in this compound provides a distinct isotopic pattern that is easily recognizable in the mass spectrum, aiding in its identification. nih.gov

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective chromatographic technique often used to monitor the progress of chemical reactions and to get a preliminary assessment of sample purity. libretexts.orgnih.gov For the analysis of this compound, a sample is spotted onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. libretexts.org

After development, the separated spots can be visualized under UV light or by staining with a chemical reagent. nih.gov The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions and can be used for identification. libretexts.org

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC offers several advantages, including high efficiency, rapid analysis times, and reduced use of organic solvents. mdpi.comfagg.be This technique can be applied to a wide range of compounds, including those that are not sufficiently volatile for GC or that lack a chromophore for UV detection in HPLC. mdpi.com While specific applications for this compound are not extensively documented, SFC presents a viable and environmentally friendly alternative for its analysis and purification.

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear magnetic resonance spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. blogspot.comlibretexts.org It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. blogspot.com For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show signals for the aromatic protons and the methylene (B1212753) (-CH2-) protons of the acetyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are key to confirming the structure.

¹³C NMR (Carbon-13 NMR): While the natural abundance of the ¹³C isotope is low, ¹³C NMR provides valuable information about the carbon skeleton of a molecule. organicchemistrydata.org Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's electronic environment. For instance, the carbonyl carbon of the acetyl chloride group would appear at a characteristic downfield chemical shift. spectrabase.com

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a particularly sensitive and informative technique. biophysics.orgwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing a unique probe into the molecular structure. huji.ac.il Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can provide valuable structural insights. huji.ac.il

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring its vibrational transitions. For this compound, the spectra are dominated by characteristic vibrations of the acyl chloride group and the substituted benzene (B151609) ring.

The most prominent feature in the IR spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride functional group. This peak is typically observed at a high frequency, generally in the range of 1785–1815 cm⁻¹, which is characteristic of acyl chlorides and higher than that of other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. rsc.orgnist.gov Other significant vibrations include the C-Cl stretch of the acyl chloride, C-F and C-Br stretches from the phenyl ring, and various aromatic C-C and C-H stretching and bending modes.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum than in the IR spectrum.

Table 1: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=O (Acyl Chloride) | Stretching | 1785 - 1815 | Strong (IR) |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| C-F | Stretching | 1100 - 1250 | Strong (IR) |

| C-Cl (Acyl Chloride) | Stretching | 700 - 850 | Medium to Strong |

Note: These are predicted values based on characteristic frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the substituted phenyl chromophore. The acetyl chloride group, while not a strong chromophore itself, can influence the electronic transitions of the benzene ring.

The spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring. researchgate.net The presence of halogen substituents (bromo and fluoro) can cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted benzene. Theoretical calculations on similar molecules, such as 2,4'-dibromoacetophenone, have been used to predict UV-Vis spectra in different solvents.

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| π → π* | 250 - 290 | Substituted Phenyl Ring |

Note: These are estimated values. The exact λmax can be influenced by the solvent used for analysis. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. The mass spectrum of this compound is distinguished by the characteristic isotopic patterns of bromine and chlorine. chemguide.co.uk

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, leading to a pair of peaks (M+ and M+2) of almost equal intensity for any bromine-containing fragment. chemguide.co.uk Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1, resulting in a characteristic M+ and M+2 peak pattern with a 3:1 intensity ratio. chemguide.co.ukdocbrown.info The parent molecule contains one atom of each, which would result in a complex isotopic cluster for the molecular ion.

Electron ionization (EI) would likely cause fragmentation through the loss of the chlorine atom from the acyl chloride group, followed by the loss of carbon monoxide. The C-Br bond is also susceptible to cleavage.

Table 3: Predicted Mass Spectrometry Fragments and Isotopic Patterns

| Fragment Ion | Description | Predicted m/z | Key Isotopic Pattern |

|---|---|---|---|

| [C₈H₅BrClFO]⁺ | Molecular Ion | 250/252/254 | Complex pattern due to Br and Cl |

| [C₈H₅BrFO]⁺ | Loss of Cl | 215/217 | 1:1 ratio (due to Br) |

| [C₇H₅BrF]⁺ | Loss of Cl and CO | 187/189 | 1:1 ratio (due to Br) |

Note: m/z values are calculated for the most abundant isotopes (³⁵Cl and ⁷⁹Br).

Derivatization Strategies for Analysis

The high reactivity of this compound makes direct analysis, particularly by chromatographic methods like GC or HPLC, challenging. Derivatization is a key strategy to overcome these difficulties by converting the reactive acyl chloride into a more stable and easily detectable compound. researchgate.net

Conversion to More Stable Derivatives for Quantification

A primary goal of derivatization is to convert the analyte into a stable form that can withstand the analytical conditions without degradation. osti.gov Acyl chlorides readily react with nucleophiles such as alcohols and amines to form stable esters and amides, respectively. This reaction is typically rapid and quantitative, making it ideal for analytical purposes.

For instance, reacting this compound with methanol in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) will yield the corresponding methyl ester, methyl 2-(4-bromo-2-fluorophenyl)acetate. This ester is significantly more stable and less susceptible to hydrolysis, allowing for reliable quantification by GC-MS or LC-MS.

Table 4: Example Derivatization Reactions for Stabilization

| Reagent | Derivative Formed | Product Name | Analytical Advantage |

|---|---|---|---|

| Methanol (CH₃OH) | Ester | Methyl 2-(4-bromo-2-fluorophenyl)acetate | Increased thermal stability for GC analysis |

| Benzylamine (C₆H₅CH₂NH₂) | Amide | N-benzyl-2-(4-bromo-2-fluorophenyl)acetamide | High stability, suitable for LC analysis |

Enhancing Detectability and Selectivity

Derivatization can also be employed to introduce a specific tag into the molecule that enhances its detectability by a particular analytical instrument. researchgate.netsci-hub.se This is especially useful for trace-level analysis.

For UV/Vis or Fluorescence Detection: By reacting the acyl chloride with a derivatizing agent containing a strong chromophore or fluorophore, the sensitivity of detection in HPLC can be dramatically increased. researchgate.net For example, reaction with dansyl cadaverine (B124047) would yield a highly fluorescent derivative.

For Mass Spectrometry (MS) Detection: Derivatization can improve ionization efficiency in techniques like electrospray ionization (ESI). nih.gov Reagents that introduce a permanently charged group or a group that is easily protonated can significantly enhance the MS signal. mdpi.com The presence of bromine in the original molecule already provides a useful isotopic signature for identification. nih.gov

Table 5: Derivatizing Agents for Enhanced Detection

| Derivatizing Agent | Tag Introduced | Detection Method | Advantage |

|---|---|---|---|

| Dansyl Cadaverine | Dansyl group | HPLC-Fluorescence | Greatly lowered detection limits |

| Anthracene Methanol | Anthracenyl group | HPLC-UV/Fluorescence | High molar absorptivity and fluorescence |

Challenges in Analytical Characterization Due to Reactivity

The primary challenge in the analytical characterization of this compound is its high reactivity. libretexts.org As an acyl halide, it is extremely susceptible to nucleophilic attack, particularly by water. libretexts.org

This reactivity presents several significant hurdles:

Hydrolysis: The compound readily reacts with atmospheric moisture or trace water in solvents to hydrolyze into 2-(4-Bromo-2-fluorophenyl)acetic acid and hydrochloric acid. libretexts.org This degradation compromises sample integrity and leads to inaccurate analytical results. All sample handling, preparation, and analysis must be conducted under strictly anhydrous conditions.

Solvent Reactivity: Protic solvents, such as alcohols (methanol, ethanol), cannot be used as they will react to form esters. This limits the choice of solvents for sample preparation and chromatographic mobile phases.

Instrumental Challenges: In chromatographic analysis (GC or HPLC), the compound can react with active sites in the injector port, column, or detector, leading to peak tailing, poor reproducibility, and sample loss.

Standard Preparation: Preparing and storing accurate standard solutions is difficult due to the compound's instability. Standards must be freshly prepared in a dry, aprotic solvent and stored in a desiccated environment.

Overcoming these challenges requires meticulous experimental design, including the use of inert atmospheres (e.g., nitrogen or argon), high-purity anhydrous solvents, and often, immediate analysis or derivatization after sample preparation.

Q & A

Basic: How can the synthesis of 2-(4-Bromo-2-fluorophenyl)acetyl chloride be optimized to improve yield and purity?

Methodological Answer:

Optimization involves careful control of reaction conditions and purification steps:

- Precursor Selection : Start with 4-bromo-2-fluoroacetic acid derivatives (e.g., 2-(4-bromophenyl)acetyl chloride analogs) to ensure regioselectivity .

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and catalysts like thionyl chloride (SOCl₂) for efficient acyl chloride formation. Monitor temperature to avoid side reactions (e.g., hydrolysis) .

- Purification : Employ fractional distillation under reduced pressure (e.g., 10 mmHg) to isolate the product, as boiling points for similar compounds range from 180–185°C .

- Purity Assessment : Validate via HPLC or GC-MS, targeting >97% purity, as seen in analogous bromo-fluoroacetyl chloride syntheses .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm the aromatic substitution pattern (e.g., distinct shifts for bromo and fluoro substituents) .

- X-ray Crystallography : For structural elucidation, refine data using SHELXL (for small-molecule structures) and visualize with ORTEP-3. Ensure low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected ~249.48 g/mol) and detect halogen isotopes (e.g., / split) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear butyl-rubber gloves (0.3 mm thickness, EN374-certified), chemical-resistant goggles, and flame-retardant lab coats .

- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent vapor accumulation (flammable liquid category 2; flash point ~125°C) .

- Spill Management : Neutralize spills with dry sodium bicarbonate, avoiding water contact (risk of violent hydrolysis releasing HCl) .

- Storage : Keep in sealed containers under inert gas (argon/nitrogen) at 0–6°C to prevent degradation .

Advanced: How can crystallographic data contradictions (e.g., disordered atoms) be resolved in structural studies of this compound?

Methodological Answer:

- Refinement Tools : Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered bromine/fluorine positions. Adjust weighting schemes to balance R-factor and electron density fit .

- Twinned Data : For twinned crystals, apply HKLF5 in SHELXL to deconvolute overlapping reflections. Validate with ROTAX (for rotational pseudosymmetry analysis) .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Hirshfeld surface analysis for intermolecular interactions .

Advanced: What computational approaches are suitable for modeling the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian09 or ORCA to simulate reaction pathways (e.g., nucleophilic acyl substitution). Optimize geometries at the B3LYP/6-311++G(d,p) level .

- QSPR Modeling : Train neural networks on datasets of halogenated acetyl chlorides to predict properties like hydrolysis rates or electrophilicity .

- MD Simulations : Explore solvent effects (e.g., acetonitrile vs. THF) using GROMACS, focusing on solvation shells and transition-state stabilization .

Advanced: How can mechanistic contradictions in its reactions (e.g., competing hydrolysis vs. acylation) be analyzed experimentally?

Methodological Answer:

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor hydrolysis rates under varying pH (e.g., 0.1 M HCl vs. phosphate buffer). Compare with acylation rates using amine nucleophiles (e.g., aniline derivatives) .

- Isotopic Labeling : Introduce -labeled water to track hydrolysis intermediates via MS or NMR .

- Competition Experiments : React with equimolar alcohol/amine pairs (e.g., ethanol vs. benzylamine) and quantify products via GC-MS to determine selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.